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Quizartinib Efficacy Outcomes in Phase 3 Trials

Trial Name Primary Endpoint (Overall Key Secondary

. . . References
(Population) Survival, OS) Endpoints

| QUANTUM-First (Newly Diagnosed FLT3-ITD-positive AML) | Median OS: 31.9 months (Quizartinib +
Chemo) vs 15.1 months (Placebo + Chemo) Hazard Ratio (HR): 0.78 (95% CI: 0.62-0.98) P-value: 0.032 |
Event-Free Survival (EFS): HR=0.916 (95% CI: 0.75-1.11); not statistically significant Relapse-Free
Survival (RFS): HR=0.61 (95% CI: 0.44-0.85) (Exploratory) | [1] [2] [3] | | QUIWI (Phase 2; Newly
Diagnosed FLT3-ITD-negative AML) | Median OS: Not Reached (Quizartinib + Chemo) vs 29.3 months
(Placebo + Chemo) HR: 0.625 (95% CI: 0.436-0.897) P-value: 0.0009 | Median EFS: 20.4 months
(Quizartinib + Chemo) vs 9.9 months (Placebo + Chemo) HR: 0.732 (95% CI: 0.533-1.005) P-value: 0.046 |

[4] [5] |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here is a detailed breakdown of the methodologies used in these

trials.
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QUANTUM-First Trial (NCT02668653)

e Study Design: Randomized, double-blind, placebo-controlled, global phase 3 trial [1].
e Patient Population: 539 adults (aged 18-75) with newly diagnosed, FLT3-ITD-positive AML [1] [2].
¢ Intervention & Comparator:

o Quizartinib Arm: Standard "7+3" induction chemotherapy (cytarabine + anthracycline) + oral
quizartinib (40 mg/day, starting Day 8). This was followed by high-dose cytarabine consolidation
chemotherapy with quizartinib, and then up to 36 cycles of quizartinib monotherapy
maintenance [1] [6].

o Control Arm: Same chemotherapy regimen + matched placebo [1].

e Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any
cause [1].

e Key Secondary Endpoints: Event-free survival (EFS), composite complete remission rate, and
safety [1].

QUIWI Trial (NCT04107727) & QUANTUM-Wild

e Study Design: Randomized, double-blind, placebo-controlled, phase 2 trial [4] [5].

e Patient Population: 273 adults (aged 18-70) with newly diagnosed FLT3-ITD-negative AML (mutant-
to-wild-type allelic ratio <0.03) [4].

¢ Intervention & Comparator: Similar to QUANTUM-First, using quizartinib (60 mg daily) or placebo in
combination with intensive induction and consolidation chemotherapy, followed by single-agent
maintenance [4] [7].

e Primary Endpoint: Event-free survival (EFS) [4].

¢ Follow-up Trial: The positive results from the phase 2 QUIWI trial provided the rationale for the
ongoing confirmatory QUANTUM-Wild phase 3 trial (NCT06578247), which will further evaluate OS
as its primary endpoint [7] [5].

Comparison with Other FLT3 Inhibitors

Quizartinib is one of several FLT3 inhibitors approved for AML. Its profile differs from other agents in

specificity and approved treatment settings.

e Quizartinib: A highly potent, selective, type Il FLT3 inhibitor. It is approved for newly diagnosed
FLT3-ITD-positive AML in combination with intensive chemotherapy [6].

e Midostaurin: A first-generation, type | FLT3 inhibitor. It is also approved for newly diagnosed
FLT3-mutated AML (both ITD and TKD mutations) in combination with intensive chemotherapy [8]
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[6].
¢ Gilteritinib: A second-generation, type | FLT3 inhibitor. It is approved as a monotherapy for
relapsed/refractory FLT3-mutated AML (both ITD and TKD mutations) [8] [6].

The following diagram illustrates the distinct mechanism of type I and type II FLT3 inhibitors like

quizartinib.
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Important Safety Considerations

A critical aspect of quizartinib's profile is its safety, particularly cardiac risk management.

¢ QT Prolongation: Quizartinib prolongs the QT interval in a dose-dependent manner. Cases of
torsades de pointes and cardiac arrest have been reported [3] [7] [6].

¢ Required Monitoring: The FDA-approved prescribing information mandates rigorous monitoring,
including electrocardiograms (ECGs) and correction of electrolyte deficiencies, before and during
treatment [6].

¢ REMS Program: Quizartinib is only available through a restricted Risk Evaluation and Mitigation
Strategy (REMS) program to ensure safe use [6].
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Future Research Directions

The investigation of quizartinib is evolving. The unexpected efficacy in FLT3-ITD-negative AML from the
QUIWTI trial has prompted research into its mechanism beyond targeting the ITD mutation [5]. It is
hypothesized that high FLT3 gene expression, even without the mutation, may predict response to therapy
[5]. The ongoing QUANTUM-Wild phase 3 trial will not only seek to confirm the efficacy but also include

correlative analyses to identify which FLT3-ITD-negative patients are most likely to benefit [7] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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